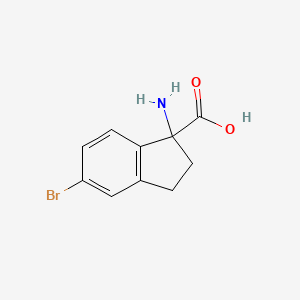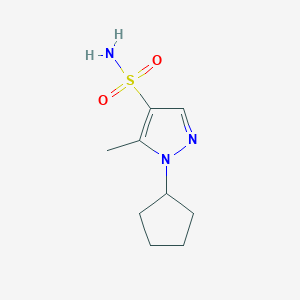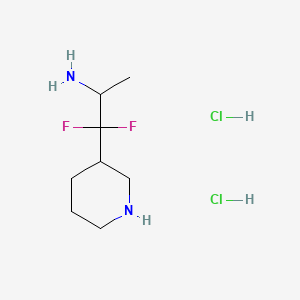
1,1-Difluoro-1-(piperidin-3-yl)propan-2-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2F2N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
The synthesis of 1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of piperidine with 1,1-difluoro-2-propanone under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1-difluoro-1-(piperidin-3-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride: This compound has a similar structure but contains a hydrazine group instead of an amine group.
1,1-Difluoro-1-(3-piperidinyl)-2-propanamine dihydrochloride: This compound is closely related but differs in the position of the fluorine atoms.
Propiedades
Fórmula molecular |
C8H18Cl2F2N2 |
|---|---|
Peso molecular |
251.14 g/mol |
Nombre IUPAC |
1,1-difluoro-1-piperidin-3-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c1-6(11)8(9,10)7-3-2-4-12-5-7;;/h6-7,12H,2-5,11H2,1H3;2*1H |
Clave InChI |
ATDZONAHYFSTQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1CCCNC1)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)

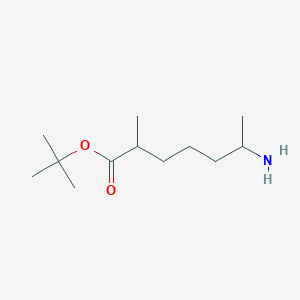


![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)

![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
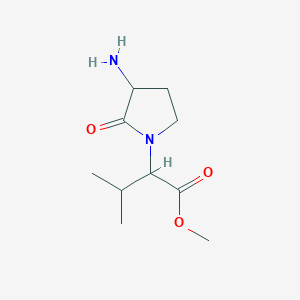
![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)
